molecular formula C11H14N2 B13063478 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine

3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B13063478
M. Wt: 174.24 g/mol
InChI Key: WEFGOMSEHXLKAZ-UHFFFAOYSA-N
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Description

3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is performed on a gram scale and provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which simultaneously forms both rings in a single reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests it could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.

    Reduction: Used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.

    Substitution: Can involve halogenating agents like bromine or chlorine under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with various molecular targets. For instance, it acts as a reuptake inhibitor by binding to the transporters of neurotransmitters like serotonin, noradrenaline, and dopamine, thereby increasing their levels in the synaptic cleft . This action can modulate mood and cognitive functions, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a reuptake inhibitor of multiple neurotransmitters sets it apart from other similar compounds .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-phenyl-3-azabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C11H14N2/c12-11-9-6-13(7-10(9)11)8-4-2-1-3-5-8/h1-5,9-11H,6-7,12H2

InChI Key

WEFGOMSEHXLKAZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)CN1C3=CC=CC=C3

Origin of Product

United States

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